molecular formula C12H9ClN2O2 B8535053 Methyl 5-chloro-2-(pyridin-3-yl)nicotinate

Methyl 5-chloro-2-(pyridin-3-yl)nicotinate

Cat. No.: B8535053
M. Wt: 248.66 g/mol
InChI Key: ZBUVSDFYQXFILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-(pyridin-3-yl)nicotinate is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 5-chloro-2-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)10-5-9(13)7-15-11(10)8-3-2-4-14-6-8/h2-7H,1H3

InChI Key

ZBUVSDFYQXFILC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-oxo-3-pyridine-3-ylpropanoate (1-1, 12.50 g, 69.76 mmol) in tetrahydrofuran (200 mL) at 0° C. was added potassium tert-butoxide (12.52 g, 111.62 mmol) and stirred for 45 minutes as the reaction temperature reached room temperature. N-[(2Z)-2-chloro-3-(dimethylamino)prop-2-en-1-ylidene]-N-methylmethanaminium hexafluorophosphate (53.46 g, 174.40 mmol) was then added in one portion to the reaction mixture and the system was stirred for 45 minutes. The resulting slurry was then added in one portion to a solution of trifluoroacetic acid (4.14 mL, 55.81 mmol) and acetic acid (27.95 mL, 488.33 mmol) in tetrahydrofuran (100 mL) and stirred for 45 minutes. Ammonium hydroxide (40.75 mL, 1046 mmol) was then added to the reaction mixture and the system was stirred at 90° C. for 3 h. The reaction was then cooled to room temperature, poured into an Erlenmeyer flask and dried over magnesium sulfate. The reaction mixture was filtered and purified via normal phase (1% MeOH in DCM) and reverse phase chromatography (5%→95% 0.1% TFA in water: 0.1% TFA in ACN), followed by subsequent free-basing with saturated sodium carbonate to afford the title compound as a cream solid (1-2). ESI+ MS [MH]+C12H9ClN2O2=248.9.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
12.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.14 mL
Type
reactant
Reaction Step Three
Quantity
27.95 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
40.75 mL
Type
reactant
Reaction Step Four

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